molecular formula C6H12FNO B14780898 (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

Cat. No.: B14780898
M. Wt: 133.16 g/mol
InChI Key: LAHZTLAEFVDQON-GDVGLLTNSA-N
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Description

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and a hydroxyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation or enzymatic resolution to achieve the specific (3S,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as rhodium or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both a fluorine atom and a hydroxyl group makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S)-3-fluoro-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1

InChI Key

LAHZTLAEFVDQON-GDVGLLTNSA-N

Isomeric SMILES

C[C@@]1(CNCCC1O)F

Canonical SMILES

CC1(CNCCC1O)F

Origin of Product

United States

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